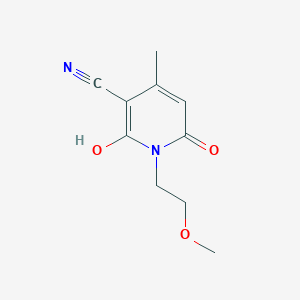
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with nitriles under basic conditions, followed by cyclization and functional group modifications. Specific reagents and conditions may vary, but common steps include:
Condensation Reaction: Using aldehydes and nitriles in the presence of a base such as sodium hydroxide.
Cyclization: Formation of the pyridine ring through intramolecular cyclization.
Functional Group Modification: Introduction of hydroxyl, methoxyethyl, and methyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Benzimidazoles: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various scientific research applications.
Biological Activity
6-Hydroxy-1-(2-methoxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of interest due to its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N2O3
- Molecular Weight : 233.26 g/mol
This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in biological systems.
- Antimicrobial Properties : Studies show that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing the body's antioxidant defenses, the compound mitigates oxidative damage.
- Modulation of Enzymatic Activities : It may influence the activity of certain enzymes involved in metabolic processes, contributing to its therapeutic effects.
- Interaction with Cell Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cell survival.
Case Studies and Research Findings
Recent research has highlighted the biological significance of this compound through various studies:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro, with IC50 values indicating potency comparable to standard antioxidants. |
| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. |
| Study 3 | Investigated neuroprotective effects in animal models of Alzheimer's disease, showing reduced cognitive decline and improved memory function. |
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methoxyethyl)-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-9(13)12(3-4-15-2)10(14)8(7)6-11/h5,14H,3-4H2,1-2H3 |
InChI Key |
LVOZZGUPHJFAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















